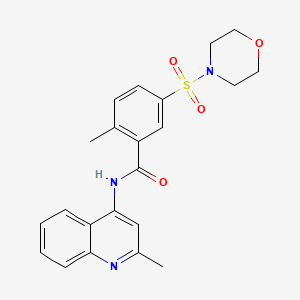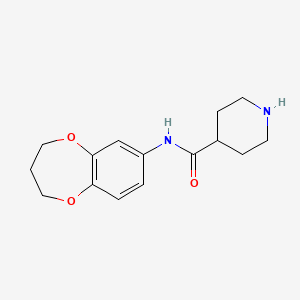
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate, also known as DCQ, is a chemical compound that has been widely used in scientific research due to its unique properties. DCQ is a heterocyclic compound that contains both a quinoline and a benzene ring, making it a versatile molecule that can interact with a variety of biological targets.
作用機序
The mechanism of action of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate involves its ability to interact with specific biological targets. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been shown to inhibit the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has also been shown to inhibit the activity of protein kinase CK2 by binding to the enzyme and preventing it from phosphorylating its target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate are dependent on its ability to interact with specific biological targets. Inhibition of topoisomerase II by (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can lead to DNA damage and cell death. Inhibition of protein kinase CK2 by (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can lead to decreased cell growth and proliferation. These effects have been studied in various biological systems, including cancer cells and neurons.
実験室実験の利点と制限
One advantage of using (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate in lab experiments is its ability to interact with multiple biological targets, making it a versatile molecule that can be used to study a variety of biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. One limitation of using (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate is its solubility, which can make it difficult to dissolve in some solvents.
将来の方向性
There are several future directions for research involving (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate. One direction is to study its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to explore its interactions with other biological targets, such as enzymes involved in inflammation and immune response. Additionally, further studies are needed to determine the optimal concentrations and dosages of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate for use in lab experiments.
合成法
The synthesis of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can be achieved through several methods, including the reaction of 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 5,7-dichloro-8-nitroquinoline with 3,4-dimethylbenzenesulfonyl chloride followed by reduction of the nitro group to an amino group. The synthesis of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can also be achieved through the reaction of 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl isocyanate.
科学的研究の応用
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been widely used in scientific research due to its ability to interact with a variety of biological targets. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in cell growth and proliferation. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been used to study the role of these enzymes in various biological processes, including cancer and neurodegenerative diseases.
特性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-5-6-12(8-11(10)2)24(21,22)23-17-15(19)9-14(18)13-4-3-7-20-16(13)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAMHASWYSRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)
![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)


![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)

![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)

